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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-365,260 is a potent, selective, and orally active non-peptide antagonist of the
cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor.[1][2] In the central
nervous system, CCK-B receptors are widely distributed and implicated in various physiological
and pathological processes, including anxiety, depression, panic disorders, and pain
modulation.[3][4][5] As a selective antagonist, L-365,260 serves as a critical pharmacological
tool for elucidating the role of the CCK-B receptor system in neuroscience research and for the
potential development of novel therapeutics.

This document provides detailed application notes, quantitative data, and experimental
protocols for the use of L-365,260 in neuroscience research.

Physicochemical Properties
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Property Value

Molecular Weight 398.46 g/mol

Formula C24H22N402

CAS Number 118101-09-0

Solubility Soluble to 100 mM in DMSO and ethanol
Storage Store at +4°C

Quantitative Data
Binding Affinity and Potency

L-365,260 exhibits high affinity for CCK-B/gastrin receptors with stereoselective and
competitive binding.[1][2] The following tables summarize its binding affinities (Ki) and inhibitory
concentrations (IC50) across different species and tissues.

Table 1: Binding Affinity (Ki) of L-365,260

Receptor TissuelSpecies Ki (nM) Reference
CCK-B/Gastrin Guinea Pig Stomach 1.9[1][2] [1112]
CCK-B Guinea Pig Brain 2.0[1][2] [1][2]
Guinea Pig Pancreatic
CCK-B o 7.3 +£0.8[6] [6]
Acini

Guinea Pig Brain
CCK-B 2.3 (Kd)[7] [7]
Membranes

Table 2: Inhibitory Concentration (IC50) of L-365,260
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Receptor TissuelSpecies IC50 (nM) Reference
CCKz (CCK-B) - 2

CCK1 (CCK-A) - 280

Gastrin/CCK-B Dog Tissues 20-40[1][2] [11[2]

In Vivo Efficacy

L-365,260 has demonstrated efficacy in various animal models, highlighting its potential for

modulating neurological pathways.

Table 3: In Vivo Efficacy of L-365,260
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Route of
Model Species Administrat Dose Range Effect Reference
ion
Morphine- Enhanced
0.01-10 )
Induced Rat s.C. morphine [1]
: mg/kg :
Analgesia analgesia[l]
] Prolonged
) s.c. (twice )
Morphine ) duration of
Rat daily for 5 0.2 mg/kg ) [1]
Tolerance morphine
days) :
analgesia[l]
Antagonized
Gastrin- gastrin-
Stimulated EDso = 0.03 stimulated
) Mouse p.o. ) [11[2]
Acid mg/kg acid
Secretion secretion[1]
[2]
Antagonized
Gastrin- gastrin-
Stimulated EDso = 0.9 stimulated
) Rat p.o. ] [1][2]
Acid mg/kg acid
Secretion secretion[1]
[2]
Antagonized
Gastrin- gastrin-
Stimulated _ _ EDso =5.1 stimulated
) Guinea Pig p.o. ) [1112]
Acid mg/kg acid
Secretion secretion[1]
[2]
Potentiated
Electroacupu .
analgesia
ncture- 0.125-2.0 _
Mouse s.C. (maximal [4]
Induced mg/kg
) effect at 0.5
Analgesia
mg/kg)[4]
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Electroacupu Reversed
ncture Mouse s.C. 0.5 mg/kg chronic [4]
Tolerance tolerance[4]
) Antidepressa

Forced-Swim ]

Mouse nt-like [3]
Test

effects[3]

Signaling Pathways and Mechanism of Action

L-365,260 acts as a competitive antagonist at the CCK-B receptor. By binding to the receptor, it
prevents the endogenous ligand, cholecystokinin (CCK), from binding and initiating
downstream signaling cascades. In the central nervous system, CCK-B receptor activation is
generally associated with excitatory effects. By blocking this receptor, L-365,260 can modulate

neuronal activity.

Cell Membrane
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Intracellular Signaling

Activates

Phospholipase C 1P3 & DAG t Ca?* & PKC Activation

CCK-B Receptor

Click to download full resolution via product page

Figure 1: L-365,260 antagonizes CCK-B receptor signaling.

Experimental Protocols
Radioligand Binding Assay for CCK-B Receptor

This protocol outlines a competitive binding assay to determine the affinity of test compounds
for the CCK-B receptor using [3H]L-365,260 as the radioligand.[7]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/17259012/
https://pubmed.ncbi.nlm.nih.gov/17259012/
https://pubmed.ncbi.nlm.nih.gov/7813546/
https://pubmed.ncbi.nlm.nih.gov/7813546/
https://www.benchchem.com/product/b1673720?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/2733696/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Prepare Brain Membranes

:

Incubate Membranes with
[BH]L-365,260 & Test Compound

:

Separate Bound and Free Ligand
(Rapid Filtration)

:

Quantify Radioactivity
(Scintillation Counting)

:

Data Analysis (IC50, Ki)

Click to download full resolution via product page
Figure 2: Workflow for a competitive radioligand binding assay.

Materials:

Guinea pig brain tissue

e [3H]L-365,260 (specific activity ~70-90 Ci/mmaol)

¢ L-365,260 (unlabeled)

e Test compounds

e Assay Buffer: 50 mM Tris-HCI, pH 7.4, containing 5 mM MgCl2
e Wash Buffer: Cold 50 mM Tris-HCI, pH 7.4

o Glass fiber filters (e.g., Whatman GF/B)
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 Scintillation vials and cocktall
e Homogenizer

e Centrifuge

e Filtration manifold
 Scintillation counter
Procedure:

 Membrane Preparation:

o Homogenize guinea pig brain tissue in ice-cold assay buffer.

[e]

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

o

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

[¢]

Resuspend the resulting pellet in fresh assay buffer.

[¢]

Determine protein concentration using a standard method (e.g., Bradford assay).
e Binding Assay:

o In afinal volume of 0.5 mL, add the following to assay tubes:

100 pL of brain membrane suspension (final protein concentration ~0.2-0.4 mg/mL)

50 uL of [2H]L-365,260 (final concentration ~2-3 nM)[7]

50 pL of test compound at various concentrations or buffer (for total binding)

For non-specific binding, add 50 pL of a high concentration of unlabeled L-365,260
(e.g., 1 uM).

o Incubate at room temperature for 60 minutes.
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« Filtration and Washing:
o Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
o Wash the filters three times with 4 mL of ice-cold wash buffer.
e Quantification:
o Transfer the filters to scintillation vials.
o Add 5 mL of scintillation cocktail and allow to equilibrate.
o Measure the radioactivity using a liquid scintillation counter.
e Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Determine the IC50 value from the resulting sigmoidal curve.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]}/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Forced-Swim Test in Mice

This behavioral assay is used to assess antidepressant-like activity. Blockade of CCK-B
receptors with L-365,260 has been shown to produce an antidepressant-like response.[3]

Materials:
o Male mice (e.g., C57BL/6)
e L-365,260

» Vehicle (e.g., saline with 0.5% Tween 80)
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» Transparent cylindrical container (25 cm high, 10 cm diameter) filled with water (23-25°C) to
a depth of 15 cm.

 Video recording equipment and analysis software (optional)
e Timer
Procedure:
e Acclimation:
o Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
e Drug Administration:
o Administer L-365,260 or vehicle intraperitoneally (i.p.) 30 minutes before the test.
e Forced-Swim Test:
o Gently place each mouse into the cylinder of water.
o The test duration is typically 6 minutes.

o Record the duration of immobility during the last 4 minutes of the test. Immobility is
defined as the absence of active, escape-oriented behaviors, with the mouse making only
small movements to keep its head above water.

e Data Analysis:

o Compare the duration of immobility between the L-365,260-treated group and the vehicle-
treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant
reduction in immobility time in the L-365,260 group is indicative of an antidepressant-like
effect.[3]

Concluding Remarks

L-365,260 is an invaluable tool for investigating the role of the CCK-B receptor in the central
nervous system. Its high selectivity and potency make it suitable for a wide range of in vitro and
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in vivo applications in neuroscience research. The protocols and data presented here provide a
foundation for researchers to effectively utilize L-365,260 in their studies of neuropsychiatric
and neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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